

(3S,5S)-Octahydrocurcumin: A Comprehensive Technical Guide on its Discovery and Characterization

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Compound of Interest

Compound Name: (3S,5S)-Octahydrocurcumin

Cat. No.: B15623918

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(3S,5S)-Octahydrocurcumin, a fungal metabolite of the renowned dietary polyphenol curcumin, has emerged as a molecule of significant interest in the scientific community. Possessing a distinct chemical structure and exhibiting enhanced biological activities compared to its parent compound, this hydroderivative of curcumin presents a promising avenue for therapeutic development. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of (3S,5S)-Octahydrocurcumin, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

(3S,5S)-Octahydrocurcumin, with the chemical formula C₂₁H₂₈O₆ and a molecular weight of 376.44 g/mol , is structurally distinct from curcumin due to the saturation of the heptadienedione moiety. This structural modification significantly alters its physicochemical properties, contributing to its unique biological profile. A summary of its key physicochemical characteristics is presented in Table 1.



Property	Value	Source	
Molecular Formula	C21H28O6	INVALID-LINK	
Molecular Weight	376.44 g/mol	INVALID-LINK	
IUPAC Name	(3S,5S)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol	INVALID-LINK	
CAS Number	112494-41-4	MedChemExpress[1]	
Appearance	Not specified in literature	-	
Solubility	Not specified in literature	-	
Melting Point	Not specified in literature	-	

Discovery and Synthesis

(3S,5S)-Octahydrocurcumin was first identified as a fungal metabolite derived from curcumin. Research has demonstrated that certain endophytic fungi associated with the turmeric plant (Curcuma longa) are capable of biotransforming curcumin into its various hydroderivatives, including the (3S,5S) stereoisomer of octahydrocurcumin.

A notable method for the stereoselective synthesis of **(3S,5S)-Octahydrocurcumin** involves the use of baker's yeast (Saccharomyces cerevisiae). This biocatalytic approach utilizes the enzymatic machinery of the yeast to reduce tetrahydrocurcumin, a precursor metabolite of curcumin, to yield **(3S,5S)-Octahydrocurcumin** with a high degree of stereospecificity.

Biological Activities and Signaling Pathways

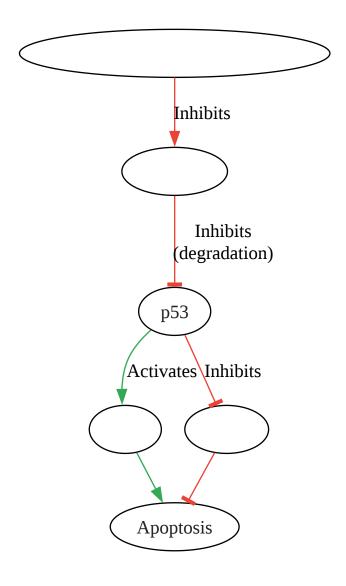
(3S,5S)-Octahydrocurcumin has demonstrated superior biological activities compared to curcumin, particularly in the realms of anti-tumor and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.

Anti-Tumor Activity

Studies have shown that **(3S,5S)-Octahydrocurcumin** exhibits potent anti-tumor effects, notably in hepatocellular carcinoma models. Its mechanism of action is primarily linked to the



induction of apoptosis through the activation of the p53 signaling pathway.



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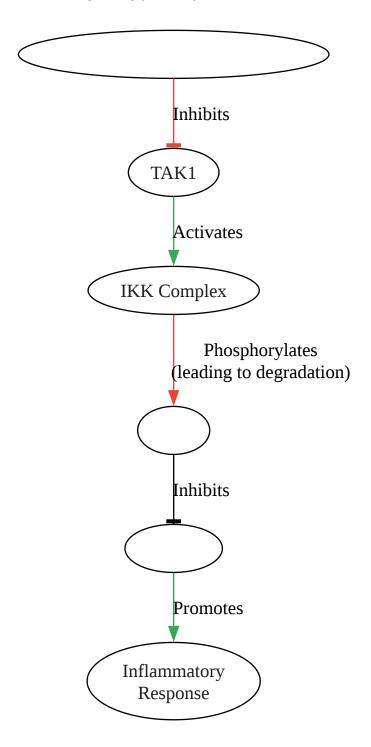
Caption: p53-mediated apoptosis pathway modulated by (3S,5S)-Octahydrocurcumin.

(3S,5S)-Octahydrocurcumin has been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate the expression of its negative regulator, MDM2. This leads to the stabilization and activation of p53, which in turn transcriptionally activates proapoptotic proteins like Bax and represses anti-apoptotic proteins like Bcl-2. The net effect is a shift in the cellular balance towards apoptosis, leading to the programmed death of cancer cells.

Anti-inflammatory Activity



(3S,5S)-Octahydrocurcumin also possesses potent anti-inflammatory properties, which are more pronounced than those of curcumin. Its anti-inflammatory mechanism involves the suppression of the TAK1-NF-κB signaling pathway.



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Caption: Inhibition of the TAK1-NF-kB inflammatory pathway by (3S,5S)-Octahydrocurcumin.



(3S,5S)-Octahydrocurcumin effectively inhibits the activation of TGF- β -activated kinase 1 (TAK1), a key upstream kinase in the NF- κ B signaling cascade. By inhibiting TAK1, it prevents the subsequent phosphorylation and activation of the I κ B kinase (IKK) complex. This, in turn, blocks the phosphorylation and degradation of I κ B α , the inhibitory protein of NF- κ B. As a result, NF- κ B remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Quantitative Biological Data

The enhanced biological potency of **(3S,5S)-Octahydrocurcumin** over curcumin has been demonstrated in various in vitro and in vivo models. A summary of the available quantitative data is provided in Table 2.

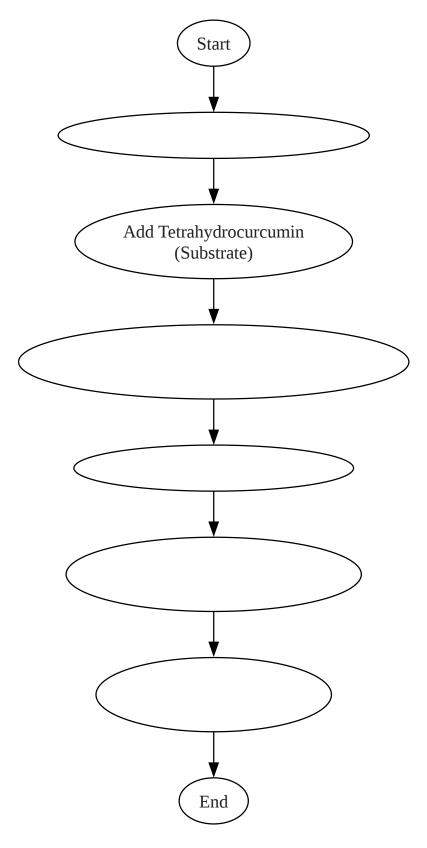
Assay	Model	Parameter	(3S,5S)- Octahydroc urcumin	Curcumin	Source
Anti-tumor	H22 Ascites Tumor- bearing Mice	Inhibition of Tumor Growth	Superior to Curcumin	-	INVALID- LINK[2]
Anti- inflammatory	Carrageenan- induced Paw Edema in Mice	Reduction in Paw Edema	More effective than Curcumin	-	INVALID- LINK[3]
Anti- inflammatory	Xylene- induced Ear Edema in Mice	Reduction in Ear Edema	More effective than Curcumin	-	INVALID- LINK[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis, purification, and biological evaluation of **(3S,5S)-Octahydrocurcumin**.



Synthesis of (3S,5S)-Octahydrocurcumin using Baker's Yeast





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Caption: General workflow for the biocatalytic synthesis of (3S,5S)-Octahydrocurcumin.

- Yeast Culture Preparation: A culture of Saccharomyces cerevisiae (baker's yeast) is prepared in a suitable growth medium (e.g., YPD broth) and incubated until it reaches the logarithmic growth phase.
- Substrate Addition: Tetrahydrocurcumin, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol), is added to the yeast culture.
- Incubation: The culture is incubated for a specific period (e.g., 48-72 hours) under controlled conditions of temperature and agitation to allow for the enzymatic reduction of tetrahydrocurcumin.
- Extraction: After incubation, the culture medium is extracted with an organic solvent such as ethyl acetate to recover the product.
- Purification: The crude extract is then purified using chromatographic techniques, such as silica gel column chromatography, to isolate **(3S,5S)-Octahydrocurcumin**.
- Characterization: The purified compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and stereochemistry.

Western Blot Analysis for p53 and NF-kB Signaling Pathways

- Cell Culture and Treatment: Relevant cell lines (e.g., hepatocellular carcinoma cells for p53 pathway analysis, or macrophages for NF-κB pathway analysis) are cultured to an appropriate confluency and then treated with varying concentrations of (3S,5S)-Octahydrocurcumin for a specified duration.
- Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.



- Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, MDM2, Bax, Bcl-2 for the p53 pathway; p-TAK1, TAK1, p-IκBα, IκBα, p-p65, p65 for the NF-κB pathway).
- Detection: After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

(3S,5S)-Octahydrocurcumin represents a significant advancement in the field of curcuminoid research. Its discovery as a fungal metabolite and the development of stereoselective synthesis methods have opened up new possibilities for its therapeutic application. The superior anti-tumor and anti-inflammatory activities of (3S,5S)-Octahydrocurcumin, mediated through the modulation of the p53 and TAK1-NF-κB signaling pathways, respectively, underscore its potential as a lead compound for the development of novel drugs. Further research focusing on its pharmacokinetic profile, safety, and efficacy in more complex preclinical models is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product derivative.

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